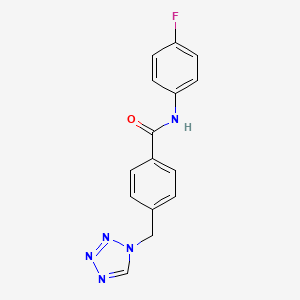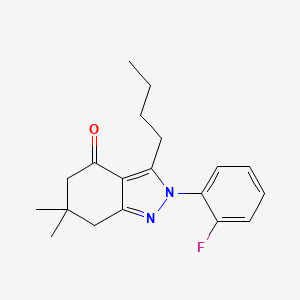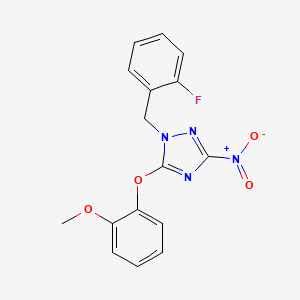![molecular formula C26H25ClN2O2S B11500535 N-(4-chloro-2-methylphenyl)-2-[(furan-2-ylmethyl)amino]-4-(4-methylphenyl)-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B11500535.png)
N-(4-chloro-2-methylphenyl)-2-[(furan-2-ylmethyl)amino]-4-(4-methylphenyl)-6-oxocyclohex-1-ene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a furan moiety, and a cyclohexene ring with a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of 2-methylphenyl to form 4-chloro-2-methylphenyl.
Introduction of the Furan Moiety: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Cyclohexene Ring Formation: The cyclohexene ring is formed via a Diels-Alder reaction between a diene and a dienophile.
Carbothioamide Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in organic electronics or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE shares similarities with other carbothioamide-containing compounds, such as:
- N-(4-CHLORO-2-METHYLPHENYL)-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
- N-(4-CHLORO-2-METHYLPHENYL)-2-{[(PYRIDIN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Uniqueness
The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-2-{[(FURAN-2-YL)METHYL]AMINO}-4-(4-METHYLPHENYL)-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of both furan and carbothioamide groups provides unique reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C26H25ClN2O2S |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(furan-2-ylmethylamino)-4-(4-methylphenyl)-6-oxocyclohexene-1-carbothioamide |
InChI |
InChI=1S/C26H25ClN2O2S/c1-16-5-7-18(8-6-16)19-13-23(28-15-21-4-3-11-31-21)25(24(30)14-19)26(32)29-22-10-9-20(27)12-17(22)2/h3-12,19,28H,13-15H2,1-2H3,(H,29,32) |
InChI Key |
HYCFGLLDQFNNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C(=S)NC3=C(C=C(C=C3)Cl)C)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11500458.png)
![N-benzyl-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11500462.png)
![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11500464.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500472.png)
![7-(4-methylpiperazino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500475.png)
![2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11500481.png)


![N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11500505.png)
![6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500510.png)

![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11500522.png)
![5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11500527.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11500530.png)
